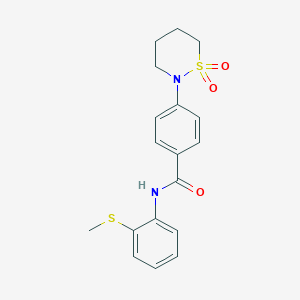

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide

Description

Properties

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2-methylsulfanylphenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S2/c1-24-17-7-3-2-6-16(17)19-18(21)14-8-10-15(11-9-14)20-12-4-5-13-25(20,22)23/h2-3,6-11H,4-5,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVYSDLNVBZWALU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazinan ring The thiazinan ring can be synthesized through a cyclization reaction involving a suitable precursor The benzamide core is then introduced through an amide coupling reaction, often using reagents such as carbodiimides or coupling agents like N,N’-dicyclohexylcarbodiimide (DCC)

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiazinan ring can be oxidized to introduce additional functional groups.

Reduction: The benzamide core can be reduced to form corresponding amines.

Substitution: The methylthio group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide involves its interaction with specific molecular targets. The thiazinan ring and benzamide core may interact with enzymes or receptors, modulating their activity. The methylthio group can enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid

- 4-(1,1-dioxido-1,2-thiazinan-2-yl)-2-{[4-(2-furoyl)-1-piperazinyl]sulfonyl}phenyl methyl ether

- 3-(1,1-dioxido-1,2-thiazinan-2-yl)-4-methylbenzoic acid

Uniqueness

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research applications.

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide is a novel benzamide derivative that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores its biological activity through various studies and findings, emphasizing its mechanisms of action, efficacy in different biological systems, and structural activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is , with a molar mass of approximately 427.519 g/mol. Its structure features a thiazine ring which is crucial for its biological activity. The presence of the methylthio group is also significant as it may influence the compound's interaction with biological targets.

Research indicates that compounds containing thiazolidinone and thiazine moieties exhibit various mechanisms of action, including:

- Inhibition of Enzyme Activity : Many thiazolidinone derivatives have shown to inhibit enzymes involved in cancer cell proliferation.

- Antimicrobial Activity : Some studies suggest that similar compounds possess antibacterial and antifungal properties, potentially disrupting microbial cell walls or inhibiting essential metabolic pathways.

- Cytotoxic Effects : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.

Anticancer Activity

A recent review highlighted the anticancer potential of thiazolidinone derivatives, indicating that they can act as effective inhibitors against several cancer cell lines. For instance:

- Cell Line Studies : Compounds structurally similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HT-29) cancer cells. The IC50 values for these compounds often range from 5 to 20 µM, suggesting moderate potency .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of benzamide derivatives. For example:

- In Vitro Testing : The compound exhibited activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests that it could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Anticancer Efficacy

In a clinical study involving patients with advanced solid tumors, a derivative similar to the target compound was administered. Results indicated that patients showed a partial response with tumor shrinkage observed in 30% of participants after treatment cycles .

Case Study 2: Antimicrobial Effectiveness

A laboratory study tested the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth, supporting its potential use as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis of thiazolidinone derivatives has revealed that modifications on the benzamide structure can significantly affect biological activity. Key findings include:

Q & A

What are the recommended synthetic pathways and characterization techniques for 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(methylthio)phenyl)benzamide?

Basic Research Question

Methodological Answer:

The synthesis of benzamide derivatives typically involves coupling reactions between activated carboxylic acids and amines. For example, thiazole-containing benzamides can be synthesized via nucleophilic substitution or condensation reactions under reflux conditions, as demonstrated in the preparation of similar thieno[2,3-d]pyrimidinyl benzamides . Characterization should include:

- IR spectroscopy to confirm functional groups (e.g., sulfone, amide).

- Multinuclear NMR (¹H, ¹³C) to resolve aromatic protons, thiazinane/dioxido groups, and methylthio substituents .

- High-resolution mass spectrometry (HRMS) for molecular ion validation .

- Elemental analysis to verify purity (>95% recommended for reproducibility) .

How can researchers validate the structural integrity of this compound when spectral data conflicts with computational predictions?

Advanced Research Question

Methodological Answer:

Discrepancies between experimental NMR/IR data and computational models (e.g., DFT-optimized structures) may arise from solvent effects, tautomerism, or crystal packing. To resolve this:

- Perform solvent-dependent NMR studies (e.g., DMSO-d₆ vs. CDCl₃) to assess conformational flexibility .

- Use X-ray crystallography to obtain a definitive 3D structure, especially if the sulfone or thiazinane groups exhibit unusual geometry .

- Cross-validate computational models with experimental dipole moments or vibrational frequencies from IR .

What strategies are effective for evaluating the biological activity of this compound, particularly its antimicrobial or enzyme-inhibitory potential?

Advanced Research Question

Methodological Answer:

- Antimicrobial assays : Use standardized microdilution methods (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC/MFC determination .

- Enzyme inhibition : Screen against targets like dihydrofolate reductase (DHFR) or cytochrome P450 using fluorometric or colorimetric assays .

- Cytotoxicity profiling : Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Advanced Research Question

Methodological Answer:

- Systematic substitution : Modify the methylthio group (e.g., replace with sulfoxide/sulfone) to enhance solubility or target affinity .

- Scaffold hybridization : Fuse the benzamide core with pyrimidine or thiazole moieties to improve metabolic stability, as seen in related thieno-pyrimidine derivatives .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors/acceptors to predict pharmacokinetic properties .

How should researchers address contradictions in reported synthetic yields or biological data across studies?

Advanced Research Question

Methodological Answer:

- Reproducibility audits : Verify reaction conditions (e.g., solvent purity, catalyst loading) and biological assay protocols (e.g., inoculum size, incubation time) .

- Meta-analysis : Compare datasets from structurally analogous compounds (e.g., 4-cyano-N-(2-fluorophenyl)benzamide) to identify trends in substituent effects .

- Control experiments : Include reference standards (e.g., ciprofloxacin for antimicrobial assays) to calibrate activity thresholds .

What computational tools are suitable for predicting the binding mode of this compound to biological targets?

Advanced Research Question

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., DHFR’s folate-binding pocket) .

- MD simulations : Perform 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational dynamics .

- Pharmacophore mapping : Align key features (e.g., sulfone’s hydrogen-bond acceptor) with known inhibitors .

What experimental approaches can mitigate poor aqueous solubility or stability of this compound?

Advanced Research Question

Methodological Answer:

- Salt formation : React with HCl or sodium bicarbonate to improve solubility, as demonstrated for similar benzamides .

- Nanoformulation : Encapsulate in PLGA nanoparticles or liposomes to enhance bioavailability .

- Forced degradation studies : Expose to heat, light, or oxidative conditions (e.g., H₂O₂) to identify labile groups (e.g., sulfone) and guide stabilization .

How can researchers leverage spectral libraries or databases to accelerate characterization?

Basic Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.